2-Undecylpyrrole

説明

Contextualization within the Pyrrole (B145914) Alkaloid Family

2-Undecylpyrrole is a naturally occurring chemical compound and a member of the extensive pyrrole alkaloid family. ontosight.ai These alkaloids are characterized by the presence of a pyrrole ring, a five-membered aromatic heterocycle containing a nitrogen atom. ontosight.ai Pyrrole alkaloids are a diverse group of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates. mdpi.com

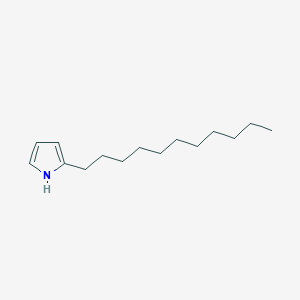

The structural foundation of this compound consists of a pyrrole ring substituted at the second position with an eleven-carbon alkyl chain (an undecyl group). ontosight.ai This simple, yet specific, structure places it as a fundamental building block in the biosynthesis of more complex and often colorful pyrrole alkaloids. researchgate.netstrategian.com While some pyrrole alkaloids are simple substituted pyrroles, many, like the prodiginines, are complex structures composed of multiple pyrrole rings. mdpi.comresearchgate.net

The prodiginine family of pigments, for instance, showcases the modular nature of pyrrole alkaloid biosynthesis. researchgate.net These vibrant red pigments are typically formed by the condensation of two distinct pyrrole-containing units. genome.jpkegg.jpkegg.jp One of these units is a monopyrrole, such as this compound, while the other is a bipyrrole moiety, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). genome.jpkegg.jpkegg.jp This convergent biosynthetic strategy is a hallmark of this subclass of pyrrole alkaloids and underscores the importance of simple pyrrole precursors.

The production of different prodiginine analogues across various bacterial species often depends on the specific monopyrrole precursor utilized. For example, Serratia marcescens typically produces prodigiosin (B1679158) by condensing MBC with 2-methyl-3-amyl-pyrrole (MAP). strategian.comasm.org In contrast, actinomycetes like Streptomyces coelicolor produce undecylprodigiosin (B1683453) through the condensation of MBC with this compound. genome.jprsc.org This highlights how the seemingly subtle difference in the alkyl-substituted monopyrrole precursor leads to the generation of distinct, yet related, natural products.

Significance as a Biosynthetic Precursor

The primary significance of this compound in natural product chemistry lies in its role as a crucial biosynthetic precursor, most notably for the prodiginine family of antibiotics. researchgate.netnih.gov It serves as a key intermediate in the biosynthesis of undecylprodigiosin and its cyclic derivative, streptorubin B, in Streptomyces coelicolor. nih.govacs.org

The biosynthesis of these complex molecules follows a bifurcated pathway where two main precursors are synthesized independently before being joined together. strategian.com The two key intermediates are this compound and 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC). rsc.orgacs.org

The formation of this compound itself is a multi-step enzymatic process. In S. coelicolor, the red gene cluster is responsible for the production of undecylprodigiosin. nih.gov Specifically, the genes redP, redQ, redR, redK, and redL are involved in the biosynthesis of this compound. researchgate.netnih.gov The proposed pathway begins with the condensation of acetyl-CoA and malonyl-ACP, a reaction catalyzed by RedP, which is a homolog of FabH, a ketoacyl-ACP synthase III. researchgate.netfrontiersin.org Subsequent elongation steps, reduction, and dehydration reactions, likely involving fatty acid synthase (FAS) enzymes, lead to the formation of a dodecanoyl intermediate. frontiersin.org The final steps to form the pyrrole ring are catalyzed by RedL and RedK, which are thought to generate this compound from a dodecanoic acid derivative. nih.gov

Once synthesized, this compound is condensed with MBC in a reaction catalyzed by the enzyme RedH to form undecylprodigiosin. rsc.orgacs.org Undecylprodigiosin can then undergo an oxidative carbocyclization, catalyzed by the Rieske oxygenase-like enzyme RedG, to form streptorubin B. acs.org

The critical role of this compound as a precursor has been confirmed through genetic and mutasynthesis experiments. nih.govresearchgate.net Mutants of S. coelicolor with deletions in the genes responsible for this compound synthesis, such as redL or redK, are unable to produce undecylprodigiosin and streptorubin B unless chemically synthesized this compound is supplied to the culture. nih.gov This technique, known as mutasynthesis, has also been used to generate novel prodiginine analogues by feeding synthetic derivatives of this compound to these mutant strains. cam.ac.uk

The following table summarizes the key enzymes from S. coelicolor involved in the biosynthesis of and utilization of this compound:

| Enzyme | Gene | Proposed Function in Relation to this compound |

| RedP | redP | Initiates the biosynthesis of the undecyl chain by condensing acetyl-CoA and malonyl-ACP. researchgate.netfrontiersin.org |

| RedQ | redQ | Encodes an acyl carrier protein (ACP) that carries the growing alkyl chain. researchgate.net |

| RedR | redR | A ketoacyl-ACP synthase II homolog involved in the elongation of the undecyl chain. researchgate.net |

| RedL | redL | Involved in the final steps of this compound formation from a dodecanoic acid derivative. researchgate.netnih.gov |

| RedK | redK | Involved in the final steps of this compound formation from a dodecanoic acid derivative. researchgate.netnih.gov |

| RedH | redH | Catalyzes the condensation of this compound and MBC to form undecylprodigiosin. rsc.orgacs.org |

| RedG | redG | Catalyzes the oxidative cyclization of undecylprodigiosin to form streptorubin B. acs.org |

Structure

3D Structure

特性

IUPAC Name |

2-undecyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N/c1-2-3-4-5-6-7-8-9-10-12-15-13-11-14-16-15/h11,13-14,16H,2-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZHBNXWXKXCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=CC=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00451316 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61930-40-3 | |

| Record name | 2-Undecylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00451316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Ecological Relevance of 2 Undecylpyrrole

Microbial Producers and Isolation Methodologies

2-Undecylpyrrole is produced by a variety of bacteria, most notably those from the phylum Actinobacteria and some marine bacteria. These microorganisms synthesize this compound as a monopyrrole component which is then condensed with a bipyrrole molecule, 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC), to form undecylprodigiosin (B1683453). acs.org

Microbial Producers:

A significant producer of this compound is the soil bacterium Streptomyces coelicolor A3(2). nih.govnih.gov This species utilizes this compound as a precursor for the synthesis of the antibiotic undecylprodigiosin and its cyclic derivative, streptorubin B. acs.org The biosynthetic gene cluster responsible for prodiginine production in S. coelicolor is known as the red cluster. nih.gov

Another notable producer is the marine bacterium Hahella chejuensis. chula.ac.thnih.gov This Gram-negative bacterium, isolated from marine sediment, also produces prodiginines, indicating the synthesis of a monopyrrole precursor like this compound. chula.ac.thjmb.or.kr The prodigiosin (B1679158) biosynthetic gene cluster in H. chejuensis is referred to as the hap cluster. nih.gov

Other actinobacteria, such as Streptomyces longisporusruber, are also involved in the production of prodiginines and, by extension, this compound. acs.org

Isolation Methodologies:

The isolation of this compound is intrinsically linked to the extraction of the prodiginine pigments it helps to form. General methodologies involve the following steps:

Culturing and Harvesting: The producing microorganism is cultured in a suitable medium to encourage pigment production. The bacterial cells (mycelium in the case of Streptomyces) are then harvested, typically by centrifugation.

Solvent Extraction: The harvested cell mass is subjected to extraction with an organic solvent. Methanol and acetone (B3395972) are commonly used to extract the pigments and their precursors from the cells. ontosight.ai

Chromatography: The crude extract is then purified using chromatographic techniques. Silica gel chromatography is a common method for separating the different pigments and intermediates based on their polarity. ontosight.ai

For research purposes, such as elucidating biosynthetic pathways, chemically synthesized this compound, sometimes isotopically labeled, can be fed to mutant strains of bacteria that are unable to produce it themselves. acs.orgnih.gov The restoration of prodiginine production in these mutants confirms the role of this compound as an intermediate.

Table 1: Microbial Producers of this compound and Related Compounds

| Microbial Producer | Key Product(s) Derived from this compound | Biosynthetic Gene Cluster |

|---|---|---|

| Streptomyces coelicolor A3(2) | Undecylprodigiosin, Streptorubin B | red |

| Hahella chejuensis | Prodigiosin | hap |

| Streptomyces longisporusruber | Metacycloprodigiosin | Not specified |

Biogeographical Distribution of Producing Organisms

The organisms known to produce this compound are found in diverse environments, ranging from terrestrial soils to marine sediments.

Streptomyces coelicolor , a primary model organism for studying this compound biosynthesis, is a soil-dwelling bacterium with a global distribution. nih.gov Streptomycetes are ubiquitous in soils worldwide, where they play a crucial role as decomposers of organic matter. researchgate.netkjom.org The distribution and diversity of Streptomyces species can be influenced by various environmental factors, including soil pH and geography. kjom.org For instance, they are found in a wide array of habitats, from common garden soil to more extreme environments like deserts and high-altitude regions. kjom.org The transport of Streptomyces spores can be facilitated by motile soil bacteria, allowing them to colonize new micro-environments such as plant roots. biorxiv.org

Hahella chejuensis , on the other hand, occupies a marine niche. It was first isolated from coastal marine sediment off Marado, an island of South Korea. chula.ac.thdsmz.de As a marine gammaproteobacterium, its distribution is associated with aquatic environments. nih.govjmb.or.kr While initially discovered in a specific location, data from 16S rRNA gene sequences suggest a broader distribution of Hahella in various aquatic and soil environments, though H. chejuensis itself is primarily characterized as a marine microbe. dsmz.de A strain of H. chejuensis has also been identified as a pathogen in freshwater tilapia, indicating its ability to adapt to different aquatic systems. chula.ac.th

Table 2: Habitat and Geographical Origin of Key this compound Producing Bacteria

| Organism | Primary Habitat | Location of First Isolation |

|---|---|---|

| Streptomyces coelicolor A3(2) | Soil | Not specified in sources |

| Hahella chejuensis | Marine Sediment | Marado, South Korea |

Role in Chemical Ecology and Interspecies Interactions

The ecological significance of this compound is primarily indirect, stemming from its role as an essential building block for the prodiginine family of antibiotics. While prodiginines themselves have well-established roles in microbial defense and potentially communication, direct evidence for this compound acting independently as a signaling or defense molecule is limited.

Currently, there is no direct scientific evidence to suggest that this compound functions as an intercellular signaling molecule in the same way as well-known quorum-sensing autoinducers. The regulation of prodiginine biosynthesis in some bacteria is controlled by quorum sensing systems, but this regulation acts on the production of the final pigment, not through the action of this compound as the signal itself. frontiersin.org

The primary known role of this compound in a biological context is its condensation with 4-methoxy-2,2'-bipyrrole-5-carbaldehyde (MBC) to form undecylprodigiosin, a reaction catalyzed by the enzyme RedH in S. coelicolor. acs.org Its existence appears to be transient and intracellular, serving as a stepping stone to a more complex and biologically active molecule.

The direct contribution of this compound to microbial defense is not well-documented. While some pyrrole (B145914) derivatives are known to have antimicrobial and antifungal properties, the specific activity of this compound itself is not extensively reported in the scientific literature. ontosight.ai The potent antimicrobial, antifungal, and antialgal activities are attributed to the final prodiginine compounds, such as undecylprodigiosin and prodigiosin. jmb.or.krresearchgate.netmdpi.com

For example, the prodigiosin produced by Hahella chejuensis has demonstrated algicidal activity against the red-tide dinoflagellate Cochlodinium polykrikoides. jmb.or.krnih.gov Similarly, the prodiginines from Streptomyces are known for their antibacterial and antifungal properties. researchgate.netmdpi.com These defense capabilities are a function of the complete tripyrrole structure of the prodiginine molecule.

Therefore, the contribution of this compound to microbial defense is as an indispensable precursor. Without its synthesis, the producing organisms would be unable to construct the prodiginine antibiotics that serve as chemical weapons against competing microbes. nih.gov

Biosynthesis of 2 Undecylpyrrole

Enzymatic Pathways and Gene Clusters

The production of 2-undecylpyrrole is orchestrated by a specific biosynthetic gene cluster (BGC). genome.jpacs.org In the well-studied model organism Streptomyces coelicolor A3(2), this cluster is known as the red gene cluster. researchgate.netnih.gov

The red gene cluster in S. coelicolor contains all the necessary genetic information for the synthesis of undecylprodiginine and streptorubin B. researchgate.netacs.org A specific subset of these genes, namely redP, redQ, redR, redK, and redL, are directly involved in the biosynthesis of the this compound moiety. researchgate.netnih.gov The organization of these genes within the cluster is crucial for their coordinated expression and function. nih.gov Disruption of these specific genes, such as redP, redQ, redR, or redL, significantly impairs or abolishes the production of prodiginines, which can be restored by supplying chemically synthesized this compound, confirming its role as a key intermediate. researchgate.netnih.govasm.org

The conversion of fatty acid precursors into this compound is a multi-step process catalyzed by a series of specialized enzymes encoded by the red cluster. These enzymes exhibit specificities that channel metabolites from primary metabolism into this secondary metabolic pathway.

| Enzyme | Homology/Type | Proposed Catalytic Function |

| RedP | β-ketoacyl-ACP synthase III (FabH homolog) | Initiates the pathway by catalyzing the decarboxylative condensation of acetyl-CoA with malonyl-RedQ to form an acetoacetyl thioester. frontiersin.orgoup.com It shows high specificity for acetyl-CoA and the dedicated ACP, RedQ. oup.com |

| RedQ | Acyl Carrier Protein (ACP) (FabC homolog) | Acts as the dedicated acyl carrier protein for the growing dodecanoyl chain, tethering the intermediates during their synthesis. oup.compdx.edunih.gov |

| RedR | β-ketoacyl-ACP synthase II (FabF homolog) | Catalyzes the subsequent four rounds of chain elongation, adding malonyl-RedQ units to the growing acyl chain. pdx.eduresearchgate.net |

| RedJ | Thioesterase | Functions as an editing thioesterase, hydrolyzing the dodecanoyl chain from RedQ to release dodecanoic acid. oup.comnih.gov It shows a strong preference for long-chain acyl-RedQ substrates over other ACPs. nih.gov |

| RedK | Unknown | Works in conjunction with RedL to convert the dodecanoic acid derivative into this compound. researchgate.netnih.gov A redK mutant accumulates a hydroxylated derivative of undecylprodiginine. researchgate.net |

| RedL | PKS-NRPS Hybrid | A large, multi-domain enzyme proposed to be central in the final steps of converting the dodecanoic acid derivative to the pyrrole (B145914) ring. researchgate.netresearchgate.net Mutants lacking redL cannot produce prodiginines unless supplemented with this compound. researchgate.netresearchgate.net |

The biosynthesis of the undecyl chain is also reliant on enzymes from the primary fatty acid synthesis (FAS) pathway, specifically the ketoreductase, dehydratase, and enoyl reductase, which process the growing chain after each condensation step catalyzed by RedP and RedR. frontiersin.orgpdx.edu

Metabolic Precursors and Pathway Intermediates

The biosynthesis of this compound begins with simple precursors from primary metabolism. The primary building blocks are acetyl-CoA and malonyl-CoA. nih.govoup.com Through the action of RedP, RedR, and associated FAS enzymes, these precursors are used to construct a C12 fatty acid, dodecanoic acid, or a derivative thereof. researchgate.netnih.govresearchgate.net This dodecanoyl intermediate, tethered to the acyl carrier protein RedQ (dodecanoyl-RedQ), is a key intermediate. nih.gov The thioesterase RedJ can then hydrolyze this to release dodecanoic acid. oup.com This C12 fatty acid is then further processed by RedK and RedL to form the final this compound molecule. researchgate.netnih.govkegg.jp

Stereochemical Aspects of Biosynthetic Transformations

The biosynthesis of prodiginines involves complex stereochemistry, particularly in the later steps of the pathway where this compound is condensed and cyclized. For the formation of streptorubin B, the undecyl side chain of this compound undergoes an oxidative carbocyclization catalyzed by the Rieske oxygenase RedG. acs.org Studies using stereoselectively deuterium-labeled this compound have been instrumental in probing the stereochemical course of these reactions. acs.orgnih.gov

By synthesizing and feeding both (7’R)- and (7’S)-deuterium-labeled this compound to a mutant strain blocked in its own UP biosynthesis, researchers have been able to elucidate the stereochemistry of the hydrogen abstraction and subsequent cyclization. acs.org This mutasynthesis approach revealed that the major atropisomer of streptorubin B has a 7'S absolute stereochemistry. nih.gov Further analysis has shown that the natural product is actually a mixture of stereoisomers, predominantly the (7'S, anti) isomer. nih.gov

Regulation of Biosynthesis

The production of this compound, as part of the larger prodiginine pathway, is tightly regulated. Within the red gene cluster, two genes, redD and redZ, encode pathway-specific transcriptional activators. researchgate.net RedD is a key activator, and its deletion abolishes the production of the red pigments. frontiersin.orgnih.gov The expression of the red genes, including those for UP biosynthesis, is timed to coincide with specific growth phases, typically the transition from vegetative to aerial growth and the onset of sporulation. frontiersin.orgnih.gov The biosynthesis is also influenced by broader regulatory networks responding to environmental cues and cellular stress, such as pH shock and the availability of transition metal ions. scispace.comresearchgate.net

Comparative Biosynthesis Across Microorganisms

While the red cluster in S. coelicolor is a well-studied model for this compound and undecylprodigiosin (B1683453) biosynthesis, other microorganisms produce a variety of prodiginine compounds through homologous pathways. genome.jpnih.gov For example, Serratia marcescens produces prodigiosin (B1679158) using the pig gene cluster. nih.govresearchgate.net This pathway also involves the condensation of a bipyrrole component (MBC), but with a different monopyrrole, 2-methyl-3-pentyl-pyrrole (MAP), instead of this compound. researchgate.net

Gene clusters with homology to the red cluster have been identified in other bacteria. The marine bacterium Hahella chejuensis has the hap cluster, and Streptomyces griseoviridis has the rph cluster for the production of its own prodiginine analogs. nih.gov A marine Streptomyces sp. was found to possess a mar gene cluster, which is highly homologous and syntenous to the red cluster, for the production of marineosins, which are also derived from this compound. acs.org Although the core logic of a bifurcated pathway leading to a monopyrrole and a bipyrrole which are then condensed is conserved, the specific enzymes and precursors for the monopyrrole unit vary, leading to the diversity of the prodiginine family of natural products. mdpi.comfrontiersin.org

Synthetic Methodologies for 2 Undecylpyrrole and Its Analogues

Total Synthesis Approaches

Total synthesis provides a versatile platform to obtain 2-undecylpyrrole and related structures, allowing for modifications that are not easily accessible through biological pathways.

Achieving regioselectivity is crucial in pyrrole (B145914) synthesis to ensure the correct placement of the undecyl group at the C-2 position. One common approach involves the acylation of a pyrrole ring. The regioselectivity of this Friedel-Crafts type reaction can be influenced by the choice of catalyst and protecting groups on the pyrrole nitrogen. For instance, the use of a bulky protecting group on the nitrogen atom can direct acylation to the desired C-2 position.

Another strategy is the [4+1] annulation, which involves the reaction of α-alkenyl-dicarbonyl compounds with primary amines, catalyzed by palladium trifluoroacetate (B77799) (Pd(TFA)₂), to form highly substituted pyrroles. mdpi.com This one-pot cascade reaction proceeds under mild conditions with oxygen as the terminal oxidant and offers good yields. mdpi.com

Furthermore, the Paal-Knorr synthesis, a classic method for pyrrole formation, can be adapted for regioselective synthesis. This involves the condensation of a 1,4-dicarbonyl compound with an amine or ammonia. By carefully choosing the substituted 1,4-dicarbonyl precursor, the undecyl group can be precisely installed at the C-2 position of the resulting pyrrole. A two-step synthesis of 2,4-disubstituted pyrroles starts with the cyclocondensation of enones with aminoacetonitrile (B1212223) to yield 3,4-dihydro-2H-pyrrole-2-carbonitriles. researchgate.net These intermediates can then be converted to the target pyrroles through microwave-induced dehydrocyanation. researchgate.net

| Method | Key Features | Reactants | Catalyst/Conditions |

| Friedel-Crafts Acylation | Controllable regioselectivity through protecting groups. | Pyrrole, Acylating agent | Lewis Acid (e.g., AlCl₃) |

| [4+1] Annulation mdpi.com | One-pot cascade reaction, mild conditions. mdpi.com | α-alkenyl-dicarbonyl compounds, Primary amines | Pd(TFA)₂, O₂ |

| Paal-Knorr Synthesis | Classic and versatile method. | 1,4-Dicarbonyl compounds, Amines/Ammonia | Acid or heat |

| Enone Cyclocondensation researchgate.net | Two-step process with microwave assistance. researchgate.net | Enones, Aminoacetonitrile | Microwave irradiation |

The synthesis of specific enantiomers or isotopically labeled versions of this compound and its analogues is important for studying their biological activities and metabolic pathways. Stereoselective synthesis can be achieved by employing chiral auxiliaries or catalysts. For example, a chiral auxiliary attached to the pyrrole precursor can direct the introduction of the undecyl chain to a specific face of the molecule, leading to the formation of a single enantiomer.

Deuterium-labeled this compound can be synthesized by using deuterated starting materials. For instance, in a Paal-Knorr synthesis, a deuterated 1,4-dicarbonyl compound can be used to introduce deuterium (B1214612) atoms at specific positions in the pyrrole ring or the undecyl chain. These labeled compounds are invaluable tools for mechanistic studies and as internal standards in mass spectrometry-based analyses.

Chemoenzymatic Synthetic Routes

Chemoenzymatic approaches combine the efficiency and selectivity of enzymatic catalysis with the versatility of chemical synthesis. A notable chemoenzymatic route for the synthesis of substituted pyrroles utilizes a transaminase (ATA) to mediate the key amination of a ketone precursor. nih.govscispace.com This biocatalytic approach offers a green alternative to traditional chemical methods.

In a biocatalytic equivalent of the Knorr pyrrole synthesis, selective amination of α-diketones in the presence of β-keto esters can afford substituted pyrroles. nih.govscispace.com The pH modification can control the prevention of undesired dimerization of the α-amino carbonyl intermediate. scispace.com

Development of Novel Pyrrole Annulation Reactions for Undecyl Chain Integration

The development of novel annulation reactions provides efficient and atom-economical ways to construct the pyrrole ring with the undecyl chain already in place. Tandem annulation of 1,3-enynes represents a modern approach to synthesize functionalized pyrroles. beilstein-journals.org For example, a three-component cascade reaction of 1,3-enynes, anilines, and a trifluoromethylating agent, promoted by a copper catalyst, can yield fully substituted pyrrole derivatives. beilstein-journals.org

Another innovative method is the Pd(TFA)₂-catalyzed [4+1] annulation of chained or cyclic α-alkenyl-dicarbonyl compounds and unprotected primary amines. mdpi.com This "one-pot" synthesis of pyrroles is practical and efficient, involving enamination and amino-alkene intermediates. mdpi.com

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound is crucial for structure-activity relationship (SAR) studies and for developing new therapeutic agents. These analogues can feature variations in the length and branching of the alkyl chain, as well as different substituents on the pyrrole ring.

For instance, feeding various fatty acids to a redR mutant of S. coelicolor can lead to the production of an array of prodiginine analogues with varying alkyl chains. nih.gov This highlights a biosynthetic approach to generate structural diversity.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Undecylpyrrole

High-Resolution Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, NOESY)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques, is indispensable for the complete structural assignment of 2-undecylpyrrole and its derivatives. Techniques such as Correlation Spectroscopy (COSY) establish proton-proton coupling networks, while Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with their directly attached carbons. slideshare.net

For instance, in the elucidation of the absolute stereochemistry of streptorubin B, a prodiginine alkaloid, 2D NMR played a critical role. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments were used to determine the relative stereochemistry of streptorubin B as anti. researchgate.net The NOESY technique is particularly powerful as it identifies protons that are close in space, revealing through-space correlations rather than through-bond couplings. spindynamics.org This spatial information is vital for determining the conformation and stereochemistry of flexible molecules like this compound and the larger structures it forms.

Furthermore, stereoselectively deuterium-labeled this compound has been synthesized and used in feeding experiments with mutant strains of S. coelicolor that are unable to produce this precursor. nih.govresearchgate.net Subsequent ¹H and ²H NMR analysis of the resulting labeled streptorubin B allowed for the definitive assignment of its absolute configuration. nih.govresearchgate.net

Table 1: Key 2D NMR Techniques in the Study of this compound and its Derivatives

| 2D NMR Technique | Abbreviation | Information Provided | Application in this compound Research |

|---|---|---|---|

| Correlation Spectroscopy | COSY | Identifies spin-coupled protons (through-bond connectivity). slideshare.netspindynamics.org | Mapping the proton network within the pyrrole (B145914) ring and the undecyl chain. |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Identifies protons that are close in space (through-space proximity). spindynamics.org | Determining the relative stereochemistry and conformation of prodiginines derived from this compound. researchgate.net |

| Heteronuclear Single Quantum Coherence | HSQC | Correlates protons to their directly attached heteronuclei (e.g., ¹³C). slideshare.net | Assigning the carbon skeleton of this compound and its biosynthetic products. |

| Heteronuclear Multiple Bond Correlation | HMBC | Correlates protons to heteronuclei over two or three bonds. | Establishing long-range connectivity and confirming the overall structure. |

Mass Spectrometry for Mechanistic Studies

Mass spectrometry (MS) is a powerful analytical technique for measuring the mass-to-charge ratio of ions, providing crucial information on molecular weight and fragmentation patterns. wikipedia.org In the study of this compound and its role in prodiginine biosynthesis, MS, particularly in tandem with liquid chromatography (LC-MS), is essential for identifying intermediates and elucidating reaction mechanisms. acs.org

For example, high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS) have been instrumental in characterizing shunt metabolites in the prodiginine biosynthetic pathway when certain genes are deleted. researchgate.net Although the instability of some of these metabolites prevented their full structural elucidation by NMR, HRMS provided accurate mass measurements to determine their elemental composition. researchgate.net

Mechanistic studies on the oxidative carbocyclization of undecylprodigiosin (B1683453) to streptorubin B, a reaction involving a derivative of this compound, have also heavily relied on mass spectrometry. acs.org By feeding synthetic analogues of this compound to engineered strains of Streptomyces, researchers can use LC-MS to detect the formation of novel prodiginine analogues, thereby probing the substrate specificity and mechanism of the enzymes involved. acs.org Electrospray ionization (ESI) is a commonly used soft ionization technique in these studies, allowing for the analysis of intact molecular ions. rsc.org

Table 2: Applications of Mass Spectrometry in this compound Research

| Mass Spectrometry Technique | Application | Key Findings |

|---|---|---|

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Analysis of mycelial extracts. acs.org | Detection of prodiginine analogues formed from synthetic precursors. acs.org |

| High-Resolution Mass Spectrometry (HRMS) | Characterization of unstable shunt metabolites. researchgate.net | Assignment of elemental composition to novel prodiginine derivatives. researchgate.net |

| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of biosynthetic intermediates. researchgate.net | Provided data for the structural assignment of a hydroxylated undecylprodigiosin derivative. researchgate.net |

Vibrational Spectroscopy (IR, Raman) for Conformational and Interaction Analysis

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides complementary information about the molecular vibrations of a compound. nih.gov These techniques are sensitive to the types of bonds present and their chemical environment, making them valuable for conformational analysis and studying intermolecular interactions.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. edinst.com For a vibration to be IR active, it must result in a change in the molecule's dipole moment. libretexts.org This makes IR spectroscopy particularly sensitive to polar functional groups. ksu.edu.sa In the context of this compound, IR spectroscopy can be used to identify characteristic vibrations of the N-H and C-H bonds of the pyrrole ring, as well as the C-H bonds of the undecyl chain.

Raman spectroscopy, on the other hand, is a light-scattering technique. libretexts.org A vibration is Raman active if it causes a change in the polarizability of the molecule. libretexts.org This technique is especially sensitive to non-polar, symmetric bonds, such as C-C and C=C bonds, which are abundant in the skeletal structure of organic molecules. nih.govksu.edu.sa Therefore, Raman spectroscopy can provide detailed information about the conformation of the undecyl chain and the pyrrole ring of this compound. The combination of IR and Raman spectroscopy offers a more complete picture of the vibrational modes of the molecule. nih.gov

X-ray Crystallography of Co-crystals or Derivatives for Absolute Stereochemistry

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. libretexts.org While obtaining single crystals of this compound itself may be challenging, the technique can be applied to its derivatives or co-crystals to establish absolute stereochemistry. nih.govresearchgate.net

In the broader context of the prodiginines, X-ray crystallography has been used to confirm the stereochemical assignments made by other spectroscopic methods. For instance, the absolute stereochemistry of streptorubin B, which is biosynthetically derived from this compound, was confirmed by enantioselective total synthesis and subsequent X-ray crystallographic analysis of a derivative. acs.org The process involves crystallizing the compound and analyzing the diffraction pattern produced when it is irradiated with X-rays. libretexts.org This provides a detailed electron density map from which the precise arrangement of atoms in space can be determined.

Advanced Spectroscopic Techniques in Biosynthetic Pathway Elucidation

The elucidation of the biosynthetic pathway to this compound in organisms like Streptomyces coelicolor is a complex puzzle that requires the integration of multiple advanced spectroscopic techniques with genetic and biochemical experiments. researchgate.net Spectroscopic analysis is crucial at various stages, from identifying the products of gene deletions to characterizing the function of specific enzymes.

NMR and mass spectrometry are the cornerstone techniques in this endeavor. For example, feeding experiments with isotopically labeled precursors, such as stereoselectively deuterium-labeled this compound, followed by NMR analysis of the final product, have been pivotal in determining the stereochemical course of enzymatic reactions. nih.govacs.orgresearchgate.net Similarly, LC-MS and HRMS/MS are used to identify the array of prodiginine analogues produced by mutants, providing clues about the function of the inactivated genes and the substrate flexibility of the biosynthetic enzymes. researchgate.net The instability of some intermediates often makes their isolation and full characterization by NMR impossible, in which case mass spectrometric data becomes the primary source of structural information. researchgate.net

Mechanistic Investigations of 2 Undecylpyrrole in Biological Systems

Role as an Intermediate in Prodiginine Biosynthesis

The terminal step in the formation of the linear tripyrrole prodiginine skeleton is an enzymatic condensation reaction. frontiersin.org In S. coelicolor, the enzyme RedH, a homolog of PigC from Serratia, catalyzes the condensation of 2-undecylpyrrole and 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) to yield undecylprodigiosin (B1683453). acs.orgcam.ac.ukcore.ac.ukresearchgate.net Similarly, in marine bacteria, the enzyme MarH has been identified as a bifunctional catalyst that not only performs this condensation but also subsequent hydroxylation. acs.org

This enzymatic coupling is a key juncture in the biosynthetic pathway. acs.orgacs.org The reaction involves the formation of a C-C bond between the C-5 carbaldehyde of MBC and the C-5 position of this compound, resulting in the characteristic tripyrrole structure. strategian.comfrontiersin.org While this condensation can occur spontaneously under acidic conditions, the enzymatic catalysis is crucial for efficiency and control within the biological system. strategian.com

| Enzyme | Organism | Substrates | Product | Reference |

|---|---|---|---|---|

| RedH | Streptomyces coelicolor | This compound (UP) & 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) | Undecylprodigiosin | acs.orgcore.ac.uk |

| PigC | Serratia marcescens, Pseudoalteromonas sp. | 2-Methyl-3-amyl-pyrrole (MAP) & MBC | Prodigiosin (B1679158) | rsc.orgqueensu.ca |

| MarH | Marine actinomycete | This compound (UP) & MBC | Undecylprodigiosin (UPG) | acs.org |

Following the initial condensation to form a linear prodiginine like undecylprodigiosin, some biosynthetic pathways feature a subsequent oxidative carbocyclization step to create cyclic prodiginines. acs.orgnih.gov This process is catalyzed by a distinct class of enzymes, often Rieske-type oxygenases. acs.orgnih.gov For example, in S. coelicolor, the enzyme RedG catalyzes the oxidative carbocyclization of undecylprodigiosin to form streptorubin B. acs.orgcore.ac.uknih.gov

The mechanism of this reaction is mechanistically complex, involving the regiospecific activation of a C-H bond on the undecyl alkyl chain. acs.orgnih.gov It is proposed that the RedG enzyme abstracts a hydrogen atom from the alkyl chain (specifically C-7'), creating a carbon-centered radical. acs.org This radical then attacks the pyrrole (B145914) ring system, leading to the formation of a new C-C bond and the creation of a 10-membered carbocycle. acs.org This cyclization can occur with different regioselectivity and stereoselectivity, leading to a variety of cyclic prodiginine structures, such as metacycloprodigiosin, which is formed by the enzyme McpG with opposite stereocontrol to RedG. acs.org These cyclic structures are often associated with enhanced biological activity compared to their linear precursors. nih.gov

Mutasynthetic and Biosynthetic Engineering Studies

The understanding of this compound's role in prodiginine biosynthesis has opened avenues for mutasynthesis and biosynthetic engineering. cam.ac.uknih.gov These techniques involve using mutant strains of producing organisms that are blocked in the synthesis of a specific precursor. cam.ac.ukcore.ac.uk By feeding chemically synthesized analogues of the missing intermediate, such as derivatives of this compound, researchers can generate novel, "unnatural" prodiginines. cam.ac.ukcore.ac.uk This approach relies on the substrate flexibility of the downstream biosynthetic enzymes. researchgate.net

A key element enabling the generation of novel prodiginines is the promiscuity of the condensing enzymes like RedH and PigC. cam.ac.ukrsc.org These enzymes are not strictly specific to their natural substrates and can accept a range of analogues. researchgate.netrsc.org Studies have shown that enzymes like PigC, TamQ, and TreaP exhibit broad substrate acceptance for both the monopyrrole and the bipyrrole precursors. rsc.org For instance, while PigC shows a preference for short-chained MBC derivatives, TamQ and TreaP can accommodate longer alkyl chains. rsc.org

Mutasynthesis experiments using S. coelicolor strains with deleted redL genes (blocking this compound synthesis) have demonstrated that the condensing enzyme RedH and the cyclizing enzyme RedG have relatively broad substrate tolerances. cam.ac.ukcore.ac.uk They can process various synthetic analogues of this compound, allowing researchers to probe factors like the impact of alkyl chain length, hydrophobicity, and steric size on the enzymatic reactions. cam.ac.ukcore.ac.uk This promiscuity is a crucial tool for creating libraries of modified compounds. chemrxiv.org

Mutasynthesis has been successfully employed to create a variety of structurally modified prodiginines for research into their biological activities. cam.ac.ukcore.ac.uk By feeding chemically synthesized analogues of this compound to engineered bacterial strains, new prodiginine derivatives have been produced. For example, feeding a redL mutant of S. coelicolor with synthetic pyrroles bearing modified alkyl chains has yielded new analogues of both undecylprodigiosin and streptorubin B. cam.ac.uk

In one study, to probe the mechanism of the RedG-catalyzed cyclization, researchers synthesized 2-(5-pentoxypentyl)-pyrrole, an analogue of this compound. acs.org When fed to a Streptomyces albus strain expressing RedH and RedG, this led to the production of a novel 6'-oxa analogue of undecylprodigiosin, providing valuable mechanistic insights. acs.org These engineered molecules are instrumental in structure-activity relationship studies and in developing compounds with potentially improved therapeutic properties. nih.gov

| Precursor Analogue Fed | Host Strain | Key Enzymes | Novel Product | Reference |

|---|---|---|---|---|

| Various 2-alkylpyrroles | S. coelicolor (redL- mutant) | RedH, RedG | Analogues of undecylprodigiosin and streptorubin B | cam.ac.ukcore.ac.uk |

| 2-(5-pentoxypentyl)-pyrrole | S. albus expressing redH, redG | RedH, RedG | 6'-oxa analogue of undecylprodigiosin | acs.org |

| 7′-²H-2-undecylpyrrole | S. albus expressing redH, redG | RedH, RedG | Deuterium-labeled streptorubin B | acs.org |

Structure-Activity Relationship Studies of this compound Derivatives in Biological Contexts (e.g., Antimicrobial Mechanism Research at Cellular/Molecular Level)

While most structure-activity relationship (SAR) studies focus on the final prodiginine products, the structure of the this compound precursor itself is a critical determinant of biological activity. Modifications to the C-ring moiety, which is derived from this compound, significantly influence the antimicrobial properties of the resulting prodiginine. strategian.comcam.ac.uk

SAR studies on synthetic prodiginines, where the this compound-derived portion is systematically altered, have provided insights into their mechanism of action. For instance, the length and nature of the alkyl chain on the C-ring are crucial for activity. cam.ac.uk Prodiginines with alkyl or aryl substituents at the terminal pyrrole ring have shown potent antimalarial activity. acs.org In contrast, replacing this terminal pyrrole ring altogether leads to a significant drop in activity. acs.org

Computational and Theoretical Chemistry Studies of 2 Undecylpyrrole

Molecular Modeling and Quantum Chemical Calculations

Molecular modeling and quantum chemical calculations are instrumental in understanding the intrinsic properties of 2-undecylpyrrole and its derivatives. These computational approaches allow for the prediction of molecular behavior, guiding experimental studies and aiding in the interpretation of complex data.

Quantum chemical calculations have been employed to study the electronic properties and reactivity of prodiginines, the class of compounds for which this compound is a key precursor. capes.gov.br Theoretical calculations, such as those using the Gaussian 03 program, have been used to optimize the structures and calculate the energies of related molecules like undecylprodigiosin (B1683453). capes.gov.br Such studies help to understand reactivity by, for example, identifying the most likely sites for protonation. For prodiginines, modeling indicates that protonation likely occurs on a nitrogen atom that does not initially have a hydrogen, leading to the formation of a stable pseudo-seven-membered ring structure. capes.gov.br

The three-dimensional structure and stereochemistry of this compound and the molecules derived from it are critical to their biological function and biosynthesis. Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For the prodigiosene core, theoretical calculations have been used to study the relative stabilities of various tautomers, configurations, and conformations. researchgate.net For instance, in 2,2'-bipyrrole, a fragment of the final prodiginine structure, an anti-periplanar conformation is predicted to be the most stable. researchgate.net

A significant application of stereochemical prediction is seen in the study of the biosynthesis of streptorubin B from undecylprodigiosin (which is formed from this compound). acs.orgnih.govacs.org To unravel the stereochemical course of this reaction, scientists synthesized both enantiomers of this compound stereoselectively labeled with deuterium (B1214612) at a specific position on the undecyl chain (7'-²H- and 7'-²H-2-undecylpyrrole). acs.orgnih.govacs.org By feeding these labeled precursors to the producing organism and analyzing the resulting streptorubin B with ¹H and ²H NMR spectroscopy, researchers could determine the absolute stereochemistry of the product and deduce the stereochemical nature of the enzymatic reaction. nih.govresearchgate.net This experimental approach, which relies on predicting and then creating specific stereoisomers, is a powerful way to probe enzyme mechanisms. researchgate.net Computational modeling can further support these findings by calculating the energies of different stereoisomers and transition states, corroborating the experimentally determined reaction pathway. researchgate.net

| Computational Method | Application | Key Findings/Insights | Reference |

|---|---|---|---|

| Quantum Chemical Calculations (e.g., Gaussian) | Structure optimization, energy calculation, reactivity prediction | Identified most stable protonation sites and rationalized MS fragmentation patterns for prodiginines. | capes.gov.br |

| Conformational Analysis | Determining stable conformers of prodigiosene and its fragments. | Predicted the most stable (Z)sp,sp arrangement for the parent prodigiosene. | researchgate.net |

| NMR Prediction & Interpretation Support | Aiding in the analysis of ¹H and ²H NMR spectra. | Crucial for determining the absolute stereochemistry of streptorubin B from labeled this compound precursors. | researchgate.net |

| Mechanistic Modeling | Simulating reaction pathways in biosynthesis. | Supported a mechanism for RedG involving hydrogen abstraction from the undecyl chain followed by cyclization. | acs.orgacs.org |

Simulation of Reaction Mechanisms in Biosynthesis

Computational simulations play a vital role in elucidating the complex reaction mechanisms involved in the biosynthesis of natural products derived from this compound. The key biosynthetic step is the condensation of this compound with 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC), catalyzed by the enzyme RedH, to form undecylprodigiosin. acs.orgrsc.org This is followed by a remarkable oxidative carbocyclization of undecylprodigiosin to form streptorubin B, a reaction catalyzed by the Rieske oxygenase-like enzyme RedG. acs.orgnih.gov

The mechanism of the RedG-catalyzed reaction has been a particular focus of studies that combine chemical synthesis and biosynthetic experiments, with theoretical models providing a framework for interpretation. acs.orgacs.org A proposed mechanism involves the activation of an unactivated C-H bond on the undecyl chain of the substrate. core.ac.uk To test this, researchers have designed and synthesized analogues of this compound. For example, a this compound analogue with an oxygen atom placed in the alkyl chain near the presumed site of C-C bond formation was synthesized. acs.orgnih.govacs.org When this analogue was fed to an engineered bacterium expressing the biosynthetic enzymes, it was incorporated into a modified prodiginine product. acs.orgnih.gov The formation of this product, along with other minor derivatives, was consistent with a catalytic mechanism involving hydrogen abstraction from the alkyl chain by an active iron-oxygen species in the enzyme's active site, followed by cyclization. acs.orgacs.org Further experiments using stereoselectively deuterium-labeled this compound showed that the enzyme specifically removes the pro-R hydrogen from C-7' of the undecyl chain and that the subsequent C-C bond formation occurs with an inversion of configuration at that carbon center. acs.orgnih.govacs.org These experimental results allow for the construction of a detailed, simulated reaction mechanism at the molecular level. acs.org

Prediction of Spectroscopic Properties

Computational methods are increasingly used to predict spectroscopic properties, which is essential for the identification and structural elucidation of novel compounds. While direct computational prediction of the full spectra for a molecule like this compound is complex, these methods are invaluable for interpreting experimental data.

In mass spectrometry, theoretical calculations help explain the observed fragmentation of protonated prodiginine molecules. capes.gov.br By modeling different fragmentation pathways and their associated energies, researchers can understand why certain fragments are preferentially formed, which serves as a structural fingerprint for this class of compounds. capes.gov.br

In the field of Nuclear Magnetic Resonance (NMR) spectroscopy, computational prediction is particularly powerful. github.io Although general prediction tools are available, the most accurate results often come from combining high-level calculations with experimental data. princeton.edunmrdb.org For instance, in the determination of streptorubin B's stereochemistry, the analysis of ¹H and ²H NMR spectra from samples derived from deuterium-labeled this compound was paramount. researchgate.net Computational models can predict the chemical shifts for different possible stereoisomers. By comparing the predicted spectra with the experimental ones, a definitive structural assignment can be made. github.io This synergy between prediction and experimentation is a cornerstone of modern structural chemistry. Furthermore, machine learning approaches are being developed to create models that can predict spectral properties, such as absorption maxima, from molecular structure, though the accuracy of these models can depend heavily on the specificity of the training data. nih.gov

Ligand-Protein Interaction Modeling (for biosynthetic enzymes)

Understanding how this compound and its subsequent products bind to the active sites of biosynthetic enzymes is key to understanding the entire metabolic pathway. Ligand-protein interaction modeling uses computational techniques to simulate and analyze the binding between a small molecule (the ligand) and a protein. nih.gov

The enzymes RedH and RedG are central to the late stages of prodiginine biosynthesis. nih.gov RedH catalyzes the condensation of this compound and MBC, while RedG performs the subsequent cyclization. acs.orgrsc.org While a crystal structure of these enzymes with their substrates is not always available, significant insight into their active sites can be gained through a combination of experimental and computational approaches.

Substrate specificity studies provide indirect information about the binding pocket. By testing the ability of RedH to condense various synthetic analogues of MBC with this compound, researchers can map out the steric and electronic requirements of the active site. rsc.org Similarly, the mechanistic studies on RedG using this compound analogues reveal what parts of the substrate are critical for binding and catalysis. acs.orgacs.org

Computational docking is a primary tool for modeling these interactions. rsc.org In a docking simulation, the ligand (e.g., this compound or undecylprodigiosin) is placed into a 3D model of the protein's active site in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, predicting the most likely binding mode. chemrxiv.org These models can visualize key interactions, such as hydrogen bonds and nonbonded contacts, that stabilize the ligand in the active site. ebi.ac.uk For example, the proposed mechanism for RedG involves the substrate's undecyl chain positioning itself near a reactive iron-hydroperoxide species, a specific spatial arrangement that could be modeled and refined using docking and molecular dynamics simulations. acs.org

| Enzyme | Substrate(s) | Function | Modeling Relevance | Reference |

|---|---|---|---|---|

| RedH | This compound, 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) | Catalyzes condensation to form undecylprodigiosin. | Substrate specificity studies inform on active site requirements. Docking can model the binding of both substrates. | rsc.org |

| RedG | Undecylprodigiosin | Catalyzes oxidative carbocyclization to form streptorubin B. | Mechanistic probes with analogues and stereochemical studies reveal details of the enzyme-substrate interaction. Docking can model the positioning of the undecyl chain for C-H activation. | acs.orgnih.govacs.org |

Potential Applications of 2 Undecylpyrrole and Its Derivatives in Materials Science Research

Integration into Polymer Systems (e.g., Conducting Polymers)

The integration of 2-undecylpyrrole into polymer systems, particularly in the development of conducting polymers, offers a promising avenue for creating materials with tailored properties. While polypyrrole itself is a well-known conducting polymer, its practical application is often hindered by its insolubility and poor processability. iupac.org The incorporation of long alkyl chains, such as the undecyl group in this compound, directly addresses this challenge.

Research has shown that attaching alkyl chains to the pyrrole (B145914) ring enhances the solubility of the resulting polypyrrole in common organic solvents. emerald.comresearchgate.net This increased solubility facilitates the direct application of these conducting polymers onto various surfaces and their incorporation into composite materials. researchgate.net The polymerization of alkyl-substituted pyrroles can be achieved through chemical or electrochemical methods, resulting in a more processable form of the conducting polymer. iupac.orggoogle.com

Detailed research findings have highlighted the nuanced effects of alkyl substitution on the properties of polypyrroles. For instance, the length of the alkyl chain can be tuned to control the material's sensitivity to different chemical environments. Polymers derived from pyrroles with longer alkyl chains have demonstrated enhanced sensitivity to non-polar vapors, making them suitable candidates for gas-sensing applications. epa.gov

Table 1: Effect of Alkyl Substitution on Polypyrrole Properties

| Property | Effect of Alkyl Substitution | Rationale |

| Solubility | Increases with longer alkyl chains emerald.comresearchgate.net | The non-polar alkyl groups improve interaction with organic solvents. |

| Conductivity | Generally decreases with bulkier alkyl groups emerald.comresearchgate.net | Steric hindrance can disrupt the planarity and conjugation of the polymer backbone. |

| Processability | Improved due to enhanced solubility iupac.org | Allows for solution-based processing and film formation. |

| Gas Sensing | Sensitivity to non-polar vapors increases with longer alkyl chains epa.gov | Enhanced interaction between the non-polar alkyl chains and the analyte. |

Precursor for Supramolecular Assemblies and Functional Materials

This compound serves as a fundamental precursor in the biosynthesis of undecylprodigiosin (B1683453) and other prodiginine molecules. nih.gov These tripyrrolic red pigments are not only of biological interest but also exhibit fascinating properties in the realm of supramolecular chemistry, which focuses on the non-covalent interactions between molecules. wikipedia.org The unique structure of prodiginines, derived from this compound, enables them to self-assemble into ordered structures, paving the way for the development of novel functional materials. researchgate.net

The ability of prodiginine analogues to form dimers and other aggregates in solution has been a subject of detailed conformational analysis. nih.govacs.org These self-assembly processes are driven by a combination of hydrogen bonding, π-π stacking, and van der Waals forces. The specific conformation adopted by the molecule can create pockets that are ideal for binding with other species, particularly anions. nih.gov This anion-binding capability is a key feature that makes prodigiosin (B1679158) and its derivatives interesting for the construction of functional materials. researchgate.net

The supramolecular assemblies formed by these pyrrole-based molecules can give rise to materials with specific functions. For example, the lipophilic nature of the prodigiosin-anion complex allows it to transport anions across lipid membranes. researchgate.net This has led to research into their potential use in creating artificial ion channels and other systems for selective molecular transport. wikipedia.org The development of functional materials from prodiginine analogues is an active area of research, with potential applications in areas such as sensing and controlled release systems. rsc.org

Table 2: Supramolecular Characteristics and Functional Potential of Prodiginine Derivatives

| Characteristic | Description | Potential Application |

| Self-Assembly | Forms dimers and higher-order structures through non-covalent interactions. nih.govacs.org | Creation of ordered nanostructures and thin films. |

| Anion Binding | The protonated form can bind anions like chloride and bicarbonate. researchgate.netnih.gov | Anion sensors and extractants. |

| Ion Transport | Facilitates the transport of anions across membranes. researchgate.net | Development of synthetic ion channels and drug delivery systems. wikipedia.org |

| Functional Materials | Can be incorporated into materials to impart specific chemical or physical properties. researchgate.net | Smart materials, responsive coatings. |

Advanced Chemical Probes in Materials Characterization

The distinct chemical and photophysical properties of this compound and its derivatives make them valuable tools as advanced chemical probes for materials characterization. A chemical probe is a molecule designed to interact with a specific target in a complex environment and produce a measurable signal, providing information about the target's presence, quantity, or environment. scispace.com

In a clear demonstration of its utility, a synthetic analogue of this compound was specifically designed and synthesized to probe the catalytic mechanism of the enzyme RedG, which is involved in the biosynthesis of streptorubin B. acs.orgacs.org By incorporating an oxygen atom into the undecyl chain, researchers were able to gain insights into the oxidative carbocyclization reaction catalyzed by the enzyme. acs.org This highlights the potential for creating tailored this compound derivatives to investigate specific chemical processes.

Furthermore, the fluorescent properties of prodiginines, the natural derivatives of this compound, have been harnessed to develop them as probes for biological and material systems. scispace.com For instance, prodigiosin has been identified as a fluorescent probe that can target specific proteins, allowing for their detection and study within complex mixtures. scispace.comnih.gov This capability can be extended to materials science for identifying and characterizing specific sites or components within a material.

The application of pyrrole derivatives as chemical sensors is a rapidly developing field. Soluble fluorescent polymeric nanoparticles based on pyrrole derivatives have been shown to act as selective sensors for metal ions like Fe³⁺ and for nitro-aromatic compounds. rsc.org Moreover, polymers synthesized from alkyl-substituted pyrroles have been fabricated into gas-sensitive resistors for the detection of volatile organic compounds (VOCs). epa.gov The sensitivity and selectivity of these sensors can be tuned by modifying the chemical structure of the pyrrole monomer, such as the length of the alkyl chain. epa.gov

Table 3: Applications of this compound and its Derivatives as Chemical Probes

| Probe Type | Application | Principle of Operation |

| Mechanistic Probe | Studying enzyme reaction mechanisms acs.orgacs.org | A structurally modified analogue of this compound is used to interrogate a specific step in a chemical transformation. |

| Fluorescent Protein Probe | Targeting and detecting specific proteins scispace.comnih.gov | The intrinsic fluorescence of prodiginine derivatives changes upon binding to a target protein. |

| Ion Sensor | Detecting metal ions (e.g., Fe³⁺) rsc.org | Polymeric nanoparticles from pyrrole derivatives exhibit a change in fluorescence in the presence of specific ions. |

| VOC Sensor | Detecting volatile organic compounds epa.gov | A polymer film of an alkyl-substituted pyrrole shows a change in electrical resistance upon exposure to vapors. |

Future Research Directions and Open Questions

Elucidation of Remaining Biosynthetic Intermediates and Enzymes

The biosynthesis of 2-undecylpyrrole in Streptomyces coelicolor is known to involve the redPQRKL gene cluster. Current time information in Shropshire, GB.nih.gov It is proposed that these enzymes utilize a fatty acid precursor, likely dodecanoic acid, to construct the this compound molecule. Current time information in Shropshire, GB.nih.gov However, the precise sequence of events, the specific functions of each enzyme, and the structures of all intermediates are not yet fully elucidated.

Future research in this area will likely focus on:

Detailed Enzymatic Assays: In vitro characterization of the individual RedP, RedQ, RedR, RedK, and RedL enzymes is necessary to determine their specific catalytic functions. This will involve expressing and purifying these enzymes and testing their activity with putative substrates.

Identification of Intermediates: Advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial in identifying and structurally characterizing the transient intermediates in the biosynthetic pathway. Isotope labeling studies, where precursors labeled with stable isotopes are fed to the producing organism, can help trace the metabolic fate of atoms and confirm the proposed pathway.

Structural Biology: Determining the three-dimensional structures of the Red enzymes will provide invaluable insights into their catalytic mechanisms and substrate specificity. This knowledge can also guide future efforts in enzyme engineering for the production of novel prodiginine analogs.

A proposed, yet to be fully confirmed, biosynthetic pathway for this compound is outlined below:

| Proposed Step | Precursor/Intermediate | Enzyme(s) | Product/Intermediate |

| 1 | Dodecanoic acid | RedPQR | Activated fatty acid intermediate |

| 2 | Activated fatty acid intermediate + Glycine | RedL | β-keto-acyl intermediate |

| 3 | β-keto-acyl intermediate | RedL | 4-keto-2-undecylpyrroline |

| 4 | 4-keto-2-undecylpyrroline | RedK | This compound |

Exploration of Novel Biological Roles Beyond Prodiginine Precursors

To date, the primary known biological role of this compound is as a building block for prodiginine antibiotics. Current time information in Shropshire, GB.nih.gov However, it is plausible that this molecule possesses other biological activities, either within the producing organism or in its interactions with other organisms in its environment.

Future research directions in this area include:

Signaling and Quorum Sensing: Investigating whether this compound can act as a signaling molecule, potentially in a quorum sensing-like manner, to regulate gene expression in Streptomyces or other bacteria. This would involve studying the effect of exogenous this compound on the transcriptome and proteome of these organisms.

Antimicrobial or Biofilm-Modulating Activity: Screening this compound for its own intrinsic antimicrobial or anti-biofilm activities against a range of bacteria and fungi. Its amphipathic nature, with a polar pyrrole (B145914) head and a long nonpolar undecyl tail, suggests it could interact with and disrupt cell membranes.

Ecological Roles: Exploring the role of this compound in the ecological niche of Streptomyces. This could involve studying its effects on competing microorganisms, symbiotic partners, or host organisms.

Development of Chemoenzymatic Production Platforms

The chemical synthesis of this compound can be challenging, and its direct isolation from microbial cultures can be low-yielding. Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, offer a promising alternative for the efficient production of this compound and its derivatives.

Future research in this area will focus on:

Biocatalytic Synthesis of Precursors: Developing enzymatic methods for the synthesis of key precursors to this compound. This could involve using lipases or other hydrolases for the selective modification of fatty acids or employing aminotransferases for the introduction of the nitrogen atom.

Enzymatic Cyclization: Exploring the use of isolated and immobilized enzymes from the this compound biosynthetic pathway, such as RedL and RedK, to catalyze the final cyclization and aromatization steps. This would allow for the conversion of chemically synthesized precursors into the final product under mild and selective conditions.

Metabolic Engineering and Synthetic Biology: Engineering microbial hosts, such as Escherichia coli or yeast, to heterologously express the this compound biosynthetic genes. This would create "microbial factories" for the sustainable and scalable production of this compound from simple feedstocks.

Advanced Synthetic Routes for Complex Derivatives

The development of novel and efficient synthetic routes to this compound and its derivatives is crucial for exploring their structure-activity relationships and for generating new prodiginine analogs with improved therapeutic properties.

Future research in this area will likely involve:

Modern Pyrrole Synthesis Methods: Applying modern synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and novel cyclization strategies, to the synthesis of this compound and its analogs. These methods can offer greater flexibility and efficiency compared to classical pyrrole syntheses.

Functionalization of the Pyrrole Ring and Alkyl Chain: Developing selective methods for the functionalization of both the pyrrole ring and the undecyl side chain of this compound. This would allow for the introduction of various chemical groups to modulate the biological activity of the molecule.

Combinatorial Synthesis: Utilizing combinatorial chemistry approaches to generate libraries of this compound derivatives with diverse structural modifications. These libraries could then be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.

Q & A

Q. Q1. What are the standard experimental protocols for synthesizing 2-undecylpyrrole, and how can purity be validated?

A: Synthesis typically involves condensation reactions between pyrrole derivatives and undecanal precursors under controlled conditions (e.g., acid catalysis or enzymatic pathways). Purity validation requires gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and retention time, complemented by nuclear magnetic resonance (NMR) spectroscopy to verify structural integrity. For quantitative purity, high-performance liquid chromatography (HPLC) with UV detection is recommended .

Q. Q2. How should researchers handle discrepancies in spectral data (e.g., NMR, IR) for this compound across literature sources?

A: Discrepancies often arise from solvent effects, impurities, or instrument calibration. Cross-validate data using multiple techniques (e.g., FT-IR for functional groups, GC-MS for fragmentation patterns) and reference standardized databases like NIST Chemistry WebBook. Document solvent systems, temperature, and instrument parameters to ensure reproducibility .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

A: Use vapor respirators, nitrile gloves, and safety goggles to prevent inhalation or dermal exposure. Work under fume hoods with local exhaust systems. Store in inert atmospheres to avoid degradation, and consult safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. Q4. How can researchers optimize the biosynthetic yield of this compound in Streptomyces species?

A: Focus on precursor availability (e.g., 3-oxo-tridecanoyl-CoA) and enzyme kinetics of PigB, a membrane-associated FAD-dependent oxidase. Use genetic engineering (e.g., promoter optimization or CRISPR-Cas9 knock-ins) to enhance pathway efficiency. Monitor metabolic flux via LC-MS and compare with wild-type strains .

Q. Q5. What experimental strategies resolve contradictions in the proposed biosynthetic pathways of this compound?

A: Employ isotopic labeling (e.g., ¹³C-glucose) to trace carbon flow through intermediates. Combine gene knockout studies with heterologous expression in model organisms (e.g., E. coli) to isolate pathway steps. Validate hypotheses using tandem MS and comparative genomics .

Q. Q6. How can computational modeling improve the design of this compound derivatives for antimicrobial applications?

A: Use molecular docking (e.g., AutoDock Vina) to predict interactions with bacterial membranes or enzyme targets. Apply density functional theory (DFT) to optimize electronic properties for enhanced bioactivity. Validate predictions with in vitro assays against Gram-positive pathogens .

Q. Q7. What methodologies address batch-to-batch variability in this compound synthesis for reproducibility in multi-institutional studies?

A: Implement design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Use fractional factorial designs to minimize experimental runs. Share raw chromatographic and spectral data via open-access repositories to enable cross-lab validation .

Q. Q8. How can researchers differentiate this compound’s biological activity from co-eluting metabolites in microbial extracts?

A: Employ bioassay-guided fractionation coupled with LC-MS/MS. Use knockout mutants lacking the this compound biosynthetic cluster as negative controls. Apply principal component analysis (PCA) to spectral datasets to isolate bioactive fractions .

Methodological Frameworks

Q. Q9. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

A: Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. Validate assumptions (normality, homogeneity) using Shapiro-Wilk and Levene’s tests .

Q. Q10. How should collaborative teams design interdisciplinary studies on this compound’s ecological roles?

A: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to frame hypotheses. Assign roles based on expertise: synthetic chemists optimize synthesis, microbiologists handle bioassays, and data scientists manage computational modeling. Use project management tools (e.g., Gantt charts) to track milestones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。